1-benzoyl-4-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine
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Overview
Description
1-benzoyl-4-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine is a complex organic compound that belongs to the class of pyridine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) .
Preparation Methods
The synthesis of 1-benzoyl-4-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate reagent.
Benzoylation: The benzoyl group is introduced using benzoyl chloride in the presence of a base.
Piperazine coupling: The final step involves coupling the piperazine moiety to the sulfonylated pyrrolo[2,3-b]pyridine core.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
1-benzoyl-4-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-benzoyl-4-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound may have applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-benzoyl-4-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine involves its interaction with FGFRs. The compound binds to the ATP-binding site of the receptor, inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling molecules, ultimately leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-benzoyl-4-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine can be compared with other FGFR inhibitors such as:
AZD4547: A selective FGFR inhibitor with similar inhibitory activity.
Erdafitinib: Another FGFR inhibitor that has been approved for the treatment of certain cancers.
BGJ398: A potent FGFR inhibitor with a different chemical structure but similar biological activity.
The uniqueness of this compound lies in its specific chemical structure, which may offer advantages in terms of selectivity and potency compared to other FGFR inhibitors .
Properties
Molecular Formula |
C18H18N4O3S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
phenyl-[4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H18N4O3S/c23-18(14-5-2-1-3-6-14)21-9-11-22(12-10-21)26(24,25)16-13-20-17-15(16)7-4-8-19-17/h1-8,13H,9-12H2,(H,19,20) |
InChI Key |
LYBYVBOJVKMYLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CNC4=C3C=CC=N4 |
Origin of Product |
United States |
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